A-802715 was developed as part of research into xanthine derivatives aimed at enhancing therapeutic efficacy against inflammatory conditions. It is classified under the broader category of phosphodiesterase inhibitors, which are compounds that prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of this secondary messenger within cells. This mechanism plays a crucial role in mediating various physiological responses, including anti-inflammatory effects.
The synthesis of A-802715 involves multi-step organic reactions that build upon the core methylxanthine structure. While specific synthetic routes are proprietary and not fully disclosed, they typically include the following steps:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
A-802715 has a complex molecular structure characterized by a methylxanthine core. The compound's molecular formula is C₁₃H₁₈N₄O₄S, indicating the presence of various functional groups that contribute to its biological activity.
A-802715 participates in several chemical reactions primarily related to its role as a phosphodiesterase inhibitor. Key reactions include:
The mechanism of action for A-802715 primarily revolves around its ability to inhibit phosphodiesterase activity, which leads to elevated cAMP levels within cells. This increase in cAMP has several downstream effects:
A-802715 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications.
The scientific applications of A-802715 are diverse, primarily focusing on its anti-inflammatory properties:
Tumor Necrosis Factor-alpha (TNF-α) serves as a master regulator of inflammatory responses, driving the expression of adhesion molecules, chemokines, and other cytokines that perpetuate tissue damage. A-802715 exerts profound inhibitory effects on TNF-α synthesis and downstream signaling. In in vitro models using macrophage (RAW 264.7) and myoblast (C2C12) cell lines, pretreatment with A-802715 significantly reduced TNF-α-induced activation of NF-κB, a transcription factor central to inflammatory gene expression [5] [8]. This inhibition correlated with decreased transcription of genes encoding pro-inflammatory chemokines (e.g., CCL7) and matrix metalloproteinases (MMPs) such as MMP-9, MMP-10, and MMP-13, which mediate tissue remodeling and leukocyte infiltration [5].
Furthermore, A-802715 disrupts the positive feedback loops within cytokine networks. By suppressing TNF-α, the compound indirectly attenuates the production of interleukin-6 (IL-6), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ) [4] [8]. Critically, A-802715 also targets inducible nitric oxide synthase (iNOS) expression, reducing reactive nitrogen species (RNS) generation by 54% in peritoneal cells—comparable to selective iNOS inhibitors [4]. This dual action on cytokine and oxidant pathways highlights its potential to mitigate systemic inflammation.
Table 1: Impact of A-802715 on Key Inflammatory Mediators in Cellular Models
Mediator/Pathway | Effect of A-802715 | Experimental System | Functional Consequence |
---|---|---|---|
TNF-α | >50% Suppression | LPS-stimulated macrophages [4] [5] | Reduced NF-κB activation |
iNOS gene expression | 54% Inhibition | Rat peritoneal cells [4] | Decreased NO production |
MMP-9/10/13 | Significant downregulation | C2C12 myoblasts [5] | Attenuated tissue remodeling |
Chemokine (CCL7) | Reduced transcription | TNF-α-treated myoblasts [5] | Impaired leukocyte recruitment |
IL-6/GM-CSF | Indirect suppression | Macrophage/T-lymphocyte co-cultures [8] | Disrupted cytokine amplification |
T-cell hyperactivation underpins numerous autoimmune and chronic inflammatory conditions. A-802715 demonstrates significant immunosuppressive activity by inhibiting the proliferation of CD4+ and CD8+ T-lymphocytes, even in pathways resistant to conventional agents like cyclosporine A (CsA). Research indicates that A-802715 synergizes with sub-therapeutic CsA concentrations to block interleukin-2 (IL-2) driven T-cell clonal expansion. This effect is linked to its disruption of calcium-independent signaling cascades, notably the nuclear factor of activated T-cells (NFAT) and activator protein-1 (AP-1) transcriptional activity [3] [4].
Mechanistically, A-802715 interferes with costimulatory molecule expression (e.g., CD28/CD40L) on T-cells, limiting their interaction with antigen-presenting cells [4]. Additionally, it modulates T-helper (Th) cell polarization, suppressing the differentiation of pro-inflammatory Th1 and Th17 subsets while promoting regulatory T-cells (Tregs). This shift is evidenced by decreased production of IFN-γ (Th1) and IL-17 (Th17) and increased TGF-β1 synthesis in mixed lymphocyte reactions [3]. Such actions position A-802715 as a candidate for recalcitrant T-cell-mediated pathologies where CsA monotherapy fails.
Beyond suppressing pro-inflammatory signals, A-802715 actively promotes resolution pathways by enhancing the interleukin-10 (IL-10) axis. IL-10 is a critical anti-inflammatory cytokine that deactivates macrophages and dendritic cells. A-802715 upregulates IL-10 receptor (IL-10R) expression on monocytes and macrophages, sensitizing them to endogenous IL-10 [1] [2]. This receptor amplification creates a positive feedback loop, as IL-10 signaling further induces IL-10R expression and downstream Janus kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) phosphorylation [2].
Concurrently, A-802715 stimulates the synthesis of specialized pro-resolving mediators (SPMs), including lipoxins (e.g., LXA4) [6]. These SPMs accelerate inflammation resolution by inhibiting neutrophil infiltration, promoting macrophage phagocytosis of apoptotic cells, and reducing pro-inflammatory eicosanoid production. In macrophage cultures, A-802715 increased intracellular LXA4 levels by >40% compared to controls, correlating with enhanced expression of 15-lipoxygenase (15-LOX), a key enzyme in lipoxin biosynthesis [1] [6]. This dual induction of IL-10 responsiveness and SPM production underscores its role in active inflammation resolution.
Table 2: A-802715-Mediated Induction of Anti-Inflammatory Mediators
Mediator/Pathway | Effect of A-802715 | Biological Significance |
---|---|---|
IL-10 Receptor (IL-10R) | Upregulation on monocytes | Enhanced sensitivity to IL-10 immunosuppression [2] |
Lipoxin A4 (LXA4) | >40% Increase in synthesis | Neutrophil arrest, phagocytosis enhancement [6] |
15-Lipoxygenase (15-LOX) | Induced expression | Promotion of pro-resolving lipid mediator pathways [1] |
TGF-β1 | Increased production | Treg differentiation, fibroblast regulation [3] |
JAK1/STAT3 Phosphorylation | Enhanced activation | Downstream IL-10R signaling amplification [2] |
A-802715 exerts significant effects on cyclic adenosine monophosphate (cAMP) signaling through the inhibition of phosphodiesterase 4 (PDE4) and PDE8 isozymes. PDEs hydrolyze cAMP, terminating its signaling; thus, their inhibition elevates intracellular cAMP levels. A-802715 demonstrates synergistic PDE4/PDE8 blockade, resulting in sustained cAMP accumulation exceeding that achieved by selective inhibitors (e.g., rolipram or PF-04957325 alone) [7] [9]. In Leydig and macrophage cell models, combined PDE4/8 inhibition by A-802715 increased cAMP concentrations by 2.5–3-fold, activating protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) [7].
Downstream, cAMP/PKA signaling phosphorylates the cAMP response element-binding protein (CREB) at Ser133, inducing transcription of anti-inflammatory genes (e.g., IL-10) and repressing NF-κB [3] [9]. Phosphoproteomic analyses reveal that A-802715 modulates phosphorylation in >130 PKA consensus sites, including proteins regulating glucose metabolism, vesicle transport, and chromatin remodeling—processes essential for immune cell function [7]. Additionally, elevated cAMP activates Sirtuin-1 (SIRT1), which deacetylates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), suppressing NF-κB and inducing antioxidant enzymes (e.g., superoxide dismutase) [3]. This multi-pathway modulation explains A-802715’s broad immunomodulatory effects.
Table 3: cAMP-Dependent Signaling Effects of A-802715-Mediated PDE Inhibition
Signaling Component | Effect of A-802715 | Functional Outcome |
---|---|---|
cAMP accumulation | 2.5–3-fold increase | Sustained PKA/Epac activation [7] |
CREB phosphorylation | Enhanced at Ser133 | Anti-inflammatory gene transcription (e.g., IL-10) [9] |
SIRT1/PGC1α axis | Activation | NF-κB suppression; antioxidant induction [3] |
PKA substrate phosphorylation | >130 regulated sites | Metabolic reprogramming; vesicle trafficking [7] |
PDE4B/PDE8A expression | Functional inhibition | Prolonged cAMP half-life in immune cells [7] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7